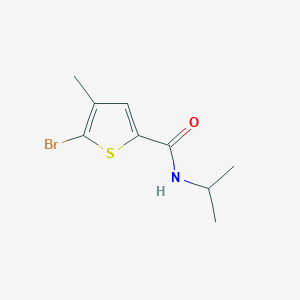

5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC13480905

Molecular Formula: C9H12BrNOS

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12BrNOS |

|---|---|

| Molecular Weight | 262.17 g/mol |

| IUPAC Name | 5-bromo-4-methyl-N-propan-2-ylthiophene-2-carboxamide |

| Standard InChI | InChI=1S/C9H12BrNOS/c1-5(2)11-9(12)7-4-6(3)8(10)13-7/h4-5H,1-3H3,(H,11,12) |

| Standard InChI Key | YJBWLJOEKCCWMP-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=C1)C(=O)NC(C)C)Br |

| Canonical SMILES | CC1=C(SC(=C1)C(=O)NC(C)C)Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic name, 5-bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide, reflects its substitution pattern on the thiophene ring:

-

Position 2: Carboxamide group (-CONH-iPr).

-

Position 4: Methyl group (-CH3).

-

Position 5: Bromine atom (-Br).

Molecular Formula:

Molecular Weight: 296.19 g/mol (calculated based on analogs ).

Stereochemical Considerations

The compound is achiral due to the absence of stereocenters, as confirmed by analogous thiophene carboxamides .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis can be divided into three stages:

-

Thiophene ring functionalization (introduction of methyl and bromine groups).

-

Carboxylic acid intermediate formation.

-

Amidation with isopropylamine.

Formation of 4-Methylthiophene-2-carboxylic Acid

A starting material such as 3-methylthiophene-2-carbaldehyde (as in ) can be oxidized to the corresponding carboxylic acid. For example:

Modification: Introducing a methyl group at position 4 may require directed ortho-metalation or Friedel-Crafts alkylation .

Regioselective Bromination

Bromination at position 5 can be achieved using bromine () in dichloromethane/n-heptane at 3°C, as demonstrated in the synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid . Adjusting reaction conditions (e.g., Lewis acids) may enhance regioselectivity.

Esterification and Amidation

-

Esterification: Convert the carboxylic acid to an ester (e.g., methyl ester) using .

-

Amidation: React the ester with isopropylamine in the presence of a coupling agent (e.g., EDCl/HOBt) or via a dioxazolone intermediate .

Physicochemical Properties

Experimental and Predicted Data

Spectroscopic Characterization

-

NMR: Key signals include:

-

IR: Stretches at 1650 cm (amide C=O) and 600 cm (C-Br).

Challenges and Optimization Opportunities

Synthetic Hurdles

-

Regioselectivity: Competing bromination at C3/C4 requires careful control .

-

Amidation Yield: Side reactions (e.g., over-hydrolysis) necessitate optimized coupling conditions .

Scalability

Patent reports a 46% yield for a similar brominated thiophene carboxylate, highlighting the need for improved catalytic systems (e.g., copper-free Ullmann coupling).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume